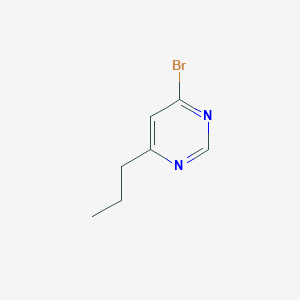

2-Bromo-6-(tetrahydro-2H-pyran-4-yl)pyridine

Overview

Description

“2-Bromo-6-(tetrahydro-2H-pyran-4-yl)pyridine” is a chemical compound with the molecular formula C10H12BrNO2. It has a molecular weight of 258.115 g/mol . The compound is also known by other names such as 2-bromo-6-tetrahydropyran-4-yloxy pyridine, 2-bromo-6-oxan-4-yloxy pyridine, and 2-bromo-6-oxan-4-yl oxy pyridine .

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, 2-(6-Bromohexyloxy)tetrahydro-2H-pyran can be synthesized by reacting 6-bromohexanol and pyridinium p-toluenesulfonate in anhydrous dichloromethane .Molecular Structure Analysis

The IUPAC name of the compound is 2-bromo-6-(oxan-4-yloxy)pyridine. The InChI key is VLEKIKTZHYMZEW-UHFFFAOYSA-N . The SMILES representation of the molecule is C1COCCC1OC2=NC(=CC=C2)Br .Scientific Research Applications

Synthesis of Heterocyclic Compounds

2-Bromo-6-(tetrahydro-2H-pyran-4-yl)pyridine is a valuable intermediate in the synthesis of various heterocyclic compounds. Its structure is conducive to nucleophilic substitution reactions, which can lead to the formation of diverse heterocycles that are prevalent in many pharmaceuticals and natural products .

Development of Melanocortin-4 Receptor Agonists

This compound has been used as a reactant in the preparation of small-molecule melanocortin-4 receptor agonists. These agonists show promise in pilot studies for treating sexual dysfunction in humans, indicating the compound’s potential in therapeutic applications .

Suzuki Cross-Coupling Reactions

In organic chemistry, the Suzuki cross-coupling reaction is a powerful tool for creating carbon-carbon bonds. 2-Bromo-6-(tetrahydro-2H-pyran-4-yl)pyridine serves as a reactant in nickel-catalyzed alkyl-alkyl Suzuki coupling reactions with boron reagents, facilitating the synthesis of complex organic molecules .

Synthesis of Aliphatic Hydrocarbons

The compound is involved in the synthesis of aliphatic hydrocarbons through nickel-catalyzed Suzuki cross-coupling with alkylboranes. This application is significant in the field of material science, where aliphatic hydrocarbons are used as solvents, lubricants, and in the production of polymers .

Bioassay-Guided Isolation

2-Bromo-6-(tetrahydro-2H-pyran-4-yl)pyridine can be used in bioassay-guided isolation processes. This technique involves the use of biological assays to guide the separation and identification of bioactive compounds. The compound’s structural features make it suitable for such applications, aiding in the discovery of new drugs and biological agents .

Pharmaceutical Intermediates

Due to its reactive bromine atom and the tetrahydropyran ring, this compound is a versatile intermediate in pharmaceutical manufacturing. It can be transformed into various pharmacologically active molecules, playing a crucial role in the development of new medications .

Histone Deacetylase (HDAC) Inhibitors

It may also be used in the synthesis of potential histone deacetylase (HDAC) inhibitors. HDAC inhibitors are a class of compounds that interfere with the function of histone deacetylase, which can be used in cancer therapy as they affect gene expression and induce cell cycle arrest .

Organic Synthesis Research

In academic and industrial research laboratories, 2-Bromo-6-(tetrahydro-2H-pyran-4-yl)pyridine is a subject of study for its reactivity and potential in creating new organic synthesis methodologies. Its use in various reactions contributes to the advancement of synthetic organic chemistry .

Safety and Hazards

The compound is known to cause serious eye irritation. It is harmful if inhaled, causes skin irritation, may cause respiratory irritation, is harmful in contact with skin, and is harmful if swallowed . Safety measures include wearing protective gloves, clothing, and eye/face protection. If swallowed or inhaled, it is advised to call a poison center or doctor .

properties

IUPAC Name |

2-bromo-6-(oxan-4-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c11-10-3-1-2-9(12-10)8-4-6-13-7-5-8/h1-3,8H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAAMZUWDXLBSMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C2=NC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-6-(oxan-4-yl)pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol](/img/structure/B1520116.png)

![3-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1520117.png)